molecular formula C11H11Cl2NO B4727319 N-allyl-2-(2,4-dichlorophenyl)acetamide

N-allyl-2-(2,4-dichlorophenyl)acetamide

Cat. No. B4727319
M. Wt: 244.11 g/mol
InChI Key: WBNWDQADKDJNNP-UHFFFAOYSA-N
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Description

N-allyl-2-(2,4-dichlorophenyl)acetamide, also known as DADLE, is a synthetic opioid peptide that has been extensively studied for its analgesic properties. It is a potent and selective agonist of the delta-opioid receptor, which is involved in pain relief, mood regulation, and reward pathways. DADLE has been used in various scientific research applications, including neuroscience, pharmacology, and drug development.

Mechanism of Action

N-allyl-2-(2,4-dichlorophenyl)acetamide exerts its analgesic effects by activating the delta-opioid receptor, which is a G protein-coupled receptor that inhibits the release of neurotransmitters involved in pain perception. This compound binds to the receptor with high affinity and selectivity, leading to the activation of downstream signaling pathways that inhibit the activity of nociceptive neurons. This compound also modulates the release of endogenous opioids, such as enkephalins and endorphins, which further enhance its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in various animal models of pain, including thermal, mechanical, and chemical stimuli. This compound also has anti-inflammatory and anti-nociceptive effects, which contribute to its analgesic properties. This compound has been shown to have minimal side effects, such as sedation, respiratory depression, and tolerance, which are common with other opioids.

Advantages and Limitations for Lab Experiments

N-allyl-2-(2,4-dichlorophenyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is also readily available and can be synthesized in large quantities. However, this compound has some limitations, such as its short half-life and poor solubility in aqueous solutions. This compound also requires specialized equipment and expertise for its synthesis and purification.

Future Directions

There are several future directions for N-allyl-2-(2,4-dichlorophenyl)acetamide research, including the development of new delta-opioid receptor agonists with improved efficacy, selectivity, and pharmacokinetic properties. This compound can also be used as a tool to study the role of the delta-opioid receptor in various physiological and pathological conditions, such as chronic pain, addiction, and depression. This compound can also be used in combination with other drugs to enhance its analgesic effects and reduce its side effects.

Scientific Research Applications

N-allyl-2-(2,4-dichlorophenyl)acetamide has been used in various scientific research applications, including neuroscience, pharmacology, and drug development. In neuroscience, this compound has been used as a tool to study the delta-opioid receptor and its involvement in pain perception, mood regulation, and addiction. This compound has also been used to investigate the effects of opioids on neuronal signaling and synaptic plasticity.
In pharmacology, this compound has been used to screen potential delta-opioid receptor agonists and antagonists for their analgesic properties. This compound has also been used to study the pharmacokinetics and pharmacodynamics of opioids, as well as their interactions with other drugs.
In drug development, this compound has been used as a lead compound for designing new delta-opioid receptor agonists with improved efficacy and selectivity. This compound has also been used as a template for developing non-peptide delta-opioid receptor agonists, which have better oral bioavailability and pharmacokinetic properties than peptide-based drugs.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-2-5-14-11(15)6-8-3-4-9(12)7-10(8)13/h2-4,7H,1,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNWDQADKDJNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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